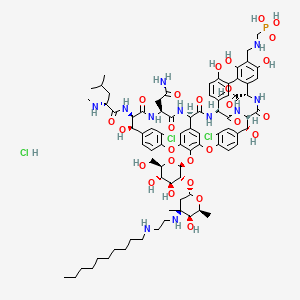

Chlorhydrate de Telavancin

Vue d'ensemble

Description

Le chlorhydrate de télavancine est un agent antibactérien lipoglycopeptidique semi-synthétique dérivé de la vancomycine. Il est principalement utilisé dans le traitement des infections cutanées et des structures cutanées compliquées, ainsi que des pneumonies bactériennes acquises à l'hôpital et associées à la ventilation, causées par des bactéries Gram-positives, y compris le Staphylococcus aureus résistant à la méthicilline (SARM) et d'autres agents pathogènes Gram-positifs .

Applications De Recherche Scientifique

Telavancin Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying lipoglycopeptide synthesis and modification.

Biology: Investigated for its effects on bacterial cell wall synthesis and membrane function.

Medicine: Clinically used to treat infections caused by gram-positive bacteria, including MRSA.

Industry: Employed in the development of new antibacterial agents and formulations

Mécanisme D'action

Target of Action

Telavancin Hydrochloride, also known as Telavancin HCl, is a semi-synthetic derivative of vancomycin . It primarily targets Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria . MRSA is an important pathogen capable of causing hospital-acquired pneumonia (HAP), ventilator-associated pneumonia (VAP), and skin and subcutaneous tissue infections among others .

Mode of Action

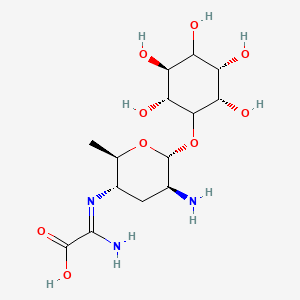

Telavancin HCl has a dual mechanism of antibacterial action. It disrupts peptidoglycan synthesis and cell membrane function . It prevents the polymerization of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) and cross-linking of peptidoglycan by binding to D-Ala-D-Ala . As a result, inhibition of bacterial cell wall synthesis occurs . Furthermore, Telavancin HCl disrupts membrane potential and cell permeability as a result of the lipophilic side chain moiety .

Biochemical Pathways

The primary biochemical pathway affected by Telavancin HCl is the synthesis of the bacterial cell wall. By binding to D-Ala-D-Ala, it prevents the polymerization of NAM and NAG, essential components of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to the bactericidal activity of Telavancin HCl .

Pharmacokinetics

Telavancin HCl demonstrates linear pharmacokinetics at doses between 1 and 12.5 mg/kg . The uptake of Telavancin HCl proceeds linearly as a function of time and concentration in both cell types (clearance rate of ∼10 mL/g of protein/h) . Efflux (macrophages) was ∼5.7-fold slower . Telavancin HCl subcellular distribution was superimposable on that of a lysosomal marker (N-acetyl-β-hexosaminidase) .

Result of Action

The molecular and cellular effects of Telavancin HCl’s action include the disruption of bacterial cell wall synthesis and cell membrane function . This results in the bactericidal activity of Telavancin HCl against a broad range of gram-positive bacteria .

Action Environment

The action, efficacy, and stability of Telavancin HCl can be influenced by environmental factors such as the presence of serum . .

Analyse Biochimique

Biochemical Properties

Telavancin Hydrochloride plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis and disrupting cell membrane function. It interacts with enzymes and proteins involved in peptidoglycan synthesis, such as N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG). Telavancin Hydrochloride binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing polymerization and cross-linking, which are essential for bacterial cell wall integrity . Additionally, Telavancin Hydrochloride disrupts membrane potential and increases cell permeability due to its lipophilic side chain .

Cellular Effects

Telavancin Hydrochloride exerts significant effects on various types of cells and cellular processes. It disrupts bacterial cell membrane potential and increases permeability, leading to cell death . In eukaryotic cells, Telavancin Hydrochloride is taken up and localizes in lysosomes, causing mild morphological alterations without affecting lipid metabolism . This compound also demonstrates activity against intracellular Staphylococcus aureus, indicating its potential to target intracellular pathogens .

Molecular Mechanism

The molecular mechanism of action of Telavancin Hydrochloride involves dual antibacterial activities. Firstly, it inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of cell wall precursors, preventing polymerization and cross-linking . Secondly, Telavancin Hydrochloride disrupts bacterial cell membrane function by binding to membrane-embedded lipid II, causing membrane depolarization and increased permeability . These combined actions result in bactericidal effects against gram-positive pathogens.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Telavancin Hydrochloride have been observed to change over time. The compound demonstrates stability and maintains its antibacterial activity over extended periods . Long-term studies have shown that Telavancin Hydrochloride does not induce high-level resistance in bacterial populations, even with serial passage . Additionally, it has been noted that Telavancin Hydrochloride causes only mild morphological alterations in eukaryotic cells, suggesting minimal long-term adverse effects .

Dosage Effects in Animal Models

The effects of Telavancin Hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits concentration-dependent bactericidal activity, with higher doses resulting in increased antibacterial effects . At high doses, Telavancin Hydrochloride has been associated with nephrotoxicity and teratogenic effects in animal studies . It is crucial to monitor renal function and consider potential adverse effects when determining appropriate dosages for therapeutic use.

Metabolic Pathways

Telavancin Hydrochloride is metabolized in the body without involving the cytochrome P450 enzyme system . The primary metabolite of Telavancin Hydrochloride is THRX-651540, although the specific metabolic pathway has not been fully identified . This compound does not significantly affect metabolic flux or metabolite levels, indicating a relatively straightforward metabolic profile.

Transport and Distribution

Telavancin Hydrochloride is transported and distributed within cells and tissues through binding to serum albumin . Despite being highly protein-bound, the antimicrobial activity of Telavancin Hydrochloride is not affected . The compound demonstrates a high volume of distribution, indicating extensive tissue penetration . Telavancin Hydrochloride also binds to bacterial cell membranes, including lipid II, contributing to its bactericidal effects .

Subcellular Localization

Telavancin Hydrochloride localizes in lysosomes within eukaryotic cells, causing mild morphological alterations . The subcellular distribution of Telavancin Hydrochloride is similar to that of lysosomal markers, indicating its accumulation in these organelles . This localization supports its activity against intracellular pathogens and suggests a targeted mechanism of action within specific cellular compartments.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de télavancine est synthétisé par une série de réactions chimiques à partir de la vancomycine. Le processus implique la modification de la molécule de vancomycine pour introduire des chaînes latérales lipophiles, améliorant ainsi son activité antibactérienne. Les principales étapes comprennent :

Acylation : Introduction de chaînes latérales lipophiles par des réactions d'acylation.

Hydrogénation : Réduction de groupes fonctionnels spécifiques pour obtenir la structure chimique souhaitée.

Purification : Le produit final est purifié à l'aide de techniques chromatographiques pour garantir une pureté et une puissance élevées

Méthodes de production industrielle : La production industrielle du chlorhydrate de télavancine implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus est effectué dans des environnements contrôlés pour assurer la cohérence et la qualité. Les principales étapes comprennent :

Traitement par lots : De gros lots du composé sont synthétisés dans des réacteurs.

Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir que le produit final répond aux normes réglementaires.

Emballage : Le composé purifié est emballé dans des conditions stériles pour un usage clinique.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de télavancine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier des groupes fonctionnels spécifiques au sein de la molécule.

Substitution : Des réactions de substitution peuvent se produire, où certains atomes ou groupes au sein de la molécule sont remplacés par d'autres.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrogène gazeux.

Réactifs de substitution : Halogènes, nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du chlorhydrate de télavancine avec des propriétés antibactériennes modifiées .

4. Applications de la recherche scientifique

Le chlorhydrate de télavancine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude de la synthèse et de la modification des lipoglycopeptides.

Biologie : Étudié pour ses effets sur la synthèse de la paroi cellulaire bactérienne et la fonction de la membrane.

Médecine : Utilisé cliniquement pour traiter les infections causées par des bactéries Gram-positives, y compris le SARM.

Industrie : Employé dans le développement de nouveaux agents antibactériens et formulations

5. Mécanisme d'action

Le chlorhydrate de télavancine exerce ses effets antibactériens par un double mécanisme d'action :

Inhibition de la synthèse de la paroi cellulaire : Il se lie à la terminaison D-Ala-D-Ala des précurseurs du peptidoglycane, empêchant leur polymérisation et leur réticulation, qui sont essentielles à la synthèse de la paroi cellulaire bactérienne.

Dépolarisation de la membrane : Il perturbe le potentiel de la membrane cellulaire bactérienne, entraînant une augmentation de la perméabilité de la membrane et la mort cellulaire

Composés similaires :

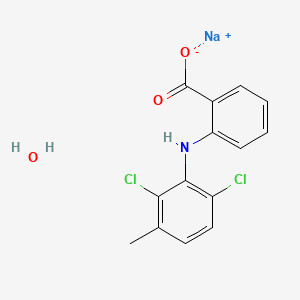

Vancomycine : Le composé parent dont le chlorhydrate de télavancine est dérivé.

Dalbavancine : Un autre lipoglycopeptide présentant une activité antibactérienne similaire.

Oritavancine : Un lipoglycopeptide ayant un spectre d'activité plus large contre les bactéries Gram-positives.

Unicité : Le chlorhydrate de télavancine est unique en raison de son double mécanisme d'action, ce qui améliore sa puissance contre les agents pathogènes Gram-positifs résistants. Ses chaînes latérales lipophiles améliorent sa capacité à pénétrer les membranes bactériennes, le rendant plus efficace que la vancomycine dans certains scénarios cliniques .

Comparaison Avec Des Composés Similaires

Vancomycin: The parent compound from which Telavancin Hydrochloride is derived.

Dalbavancin: Another lipoglycopeptide with similar antibacterial activity.

Oritavancin: A lipoglycopeptide with a broader spectrum of activity against gram-positive bacteria.

Uniqueness: Telavancin Hydrochloride is unique due to its dual mechanism of action, which enhances its potency against resistant gram-positive pathogens. Its lipophilic side chains improve its ability to penetrate bacterial membranes, making it more effective than vancomycin in certain clinical scenarios .

Propriétés

IUPAC Name |

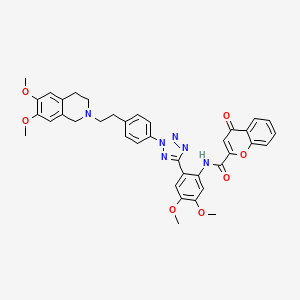

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[2-(decylamino)ethylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[(phosphonomethylamino)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H106Cl2N11O27P.ClH/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39;/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114);1H/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSIWSIRBWAZHG-ACOPVEIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCNCCN[C@]1(C[C@@H](O[C@H]([C@H]1O)C)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H107Cl3N11O27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1792.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560130-42-9 | |

| Record name | Vancomycin, N3′′-[2-(decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560130-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telavancin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560130429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELAVANCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0701472ZG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.